molecular formula C16H18N4O4S2 B2879785 ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 946342-25-2

ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No. B2879785
M. Wt: 394.46
InChI Key: QQRBSDSAGFRALY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate derivatives has been extensively studied, showcasing the compound's role in the development of novel chemical entities. One approach involves the use of ethyl 4-chloroacetoacetate and 4-amino-6-hydroxy-2-pyrimidinethiol, leading to complex lactam formations rather than lactone, due to the steric effects during cyclization reactions (Campaigne et al., 1981). Another notable synthesis method includes the ultrasonic-assisted synthesis, providing a high-yield and time-efficient method for preparing dihydropyrimidinone derivatives, which are key intermediates for further transformations (Darehkordi & Ghazi, 2015).

Chemical Reactivity and Transformations

Research into the chemical reactivity of related compounds includes the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates, demonstrating the compound's versatility in chemical synthesis (Žugelj et al., 2009). Additionally, transformations involving the reaction of ethyl acetoacetate with 2-aminothiazoles to yield thiazolo[3,2-a]pyrimidin-5-one derivatives have been documented, highlighting the ability to produce a variety of structural derivatives through nitration and reduction processes (Veretennikov & Pavlov, 2013).

Potential Applications and Biological Activities

The research into ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate derivatives also extends into potential applications, including the exploration of their biological activities. For instance, novel syntheses of pyridine and pyridazine derivatives from ethyl 2-arylhydrazono-3-butyrates and related compounds have revealed diverse potential applications, including antimicrobial and antitubercular activities (Rady & Barsy, 2006). Furthermore, the synthesis of thiazolo[3,2-a]pyridines using a multicomponent reaction showcased promising anticancer activity across a range of cancer cell lines, indicating the compound's relevance in medicinal chemistry research (Altug et al., 2011).

properties

IUPAC Name

ethyl 2-[2-[[2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-3-24-14(23)5-10-7-25-15(18-10)19-12(21)6-11-8-26-16-17-9(2)4-13(22)20(11)16/h4,7,11H,3,5-6,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBSDSAGFRALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate

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